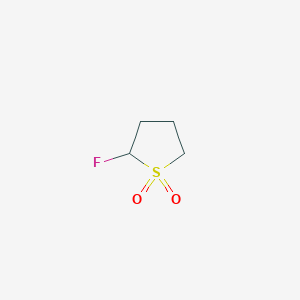![molecular formula C13H20BrO5P B14243033 Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate CAS No. 597584-26-4](/img/structure/B14243033.png)
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a brominated and methoxylated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate typically involves the reaction of 4-bromo-2,5-dimethoxybenzyl alcohol with diethyl phosphite under acidic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the phosphonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions include phosphonic acids, de-brominated derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound can be used in the study of enzyme inhibition, as phosphonates are known to mimic phosphate esters, which are common enzyme substrates.
Industry: Used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate ester hydrolysis, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate: Characterized by the presence of bromine and methoxy groups on the aromatic ring.
Diethyl [(4-chloro-2,5-dimethoxyphenyl)methyl]phosphonate: Similar structure but with a chlorine atom instead of bromine.
Diethyl [(4-fluoro-2,5-dimethoxyphenyl)methyl]phosphonate: Contains a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is a larger atom with different electronic properties, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
597584-26-4 |
|---|---|
Formule moléculaire |
C13H20BrO5P |
Poids moléculaire |
367.17 g/mol |
Nom IUPAC |
1-bromo-4-(diethoxyphosphorylmethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C13H20BrO5P/c1-5-18-20(15,19-6-2)9-10-7-13(17-4)11(14)8-12(10)16-3/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
COVCXAZRYSIISN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC(=C(C=C1OC)Br)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



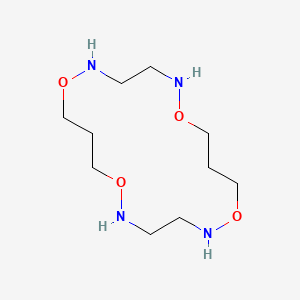
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
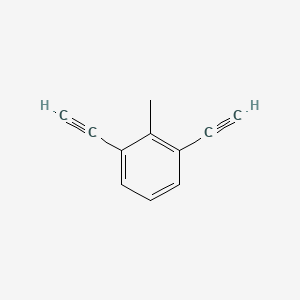
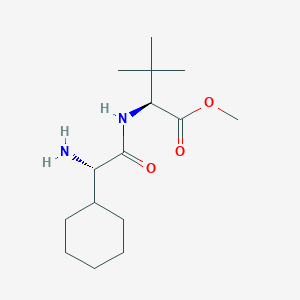
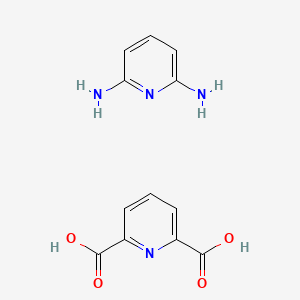
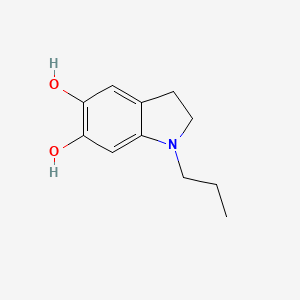
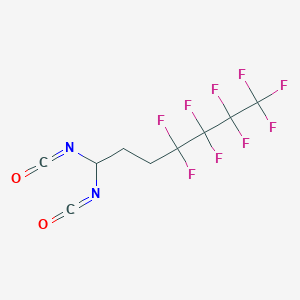
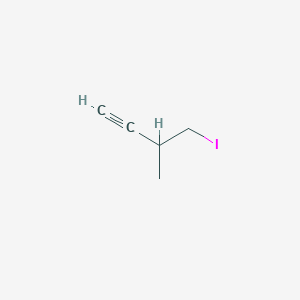

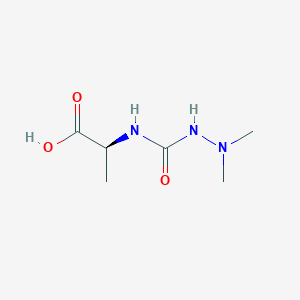
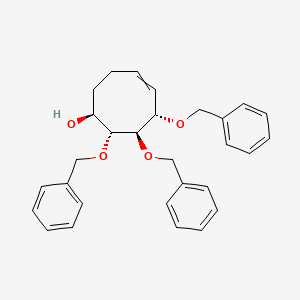
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
